![molecular formula C18H25NO3 B1286669 Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate CAS No. 912768-78-6](/img/structure/B1286669.png)
Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 912768-78-6 and a molecular weight of 303.4 . The IUPAC name for this compound is tert-butyl 4-(4-methylbenzoyl)-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate is 1S/C18H25NO3/c1-13-5-7-14 (8-6-13)16 (20)15-9-11-19 (12-10-15)17 (21)22-18 (2,3)4/h5-8,15H,9-12H2,1-4H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis of Bioactive Molecules
This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the creation of new compounds with potential antibacterial, antifungal, and anticancer properties .
Chemical Synthesis
The compound is used in chemical synthesis as a building block for complex organic molecules. It can undergo reactions such as acylation, sulfonation, and substitution, which are fundamental in organic synthesis processes .
Drug Discovery
In drug discovery, this compound’s piperidine ring is particularly valuable. It’s often incorporated into drug candidates to improve solubility, bioavailability, and to enhance interactions with biological targets .
Pharmacological Research
Due to its structural features, the compound can be modified to produce derivatives that may act as enzyme inhibitors or receptor agonists/antagonists, which is useful in pharmacological studies and drug design .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-13-5-7-14(8-6-13)16(20)15-9-11-19(12-10-15)17(21)22-18(2,3)4/h5-8,15H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYKXVMLBQMOEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609138 | |
Record name | tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate | |
CAS RN |
912768-78-6 | |
Record name | tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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